molecular formula C19H22N2O4 B6425709 methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034606-77-2

methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No. B6425709
CAS RN: 2034606-77-2
M. Wt: 342.4 g/mol
InChI Key: IRBFOBNBBYQIIV-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Advantages and Limitations for Lab Experiments

The advantages of using methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Additionally, it has been found to possess anti-inflammatory, anti-cancer, and anticonvulsant properties, making it a useful compound for studying these properties in laboratory experiments. However, there are some limitations to using methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid in laboratory experiments. For example, it is not soluble in organic solvents, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can limit the ability to study its effects in detail.

Future Directions

For research on methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid include further investigation of its mechanism of action and its potential therapeutic applications. Additionally, further research on its anti-inflammatory, anti-cancer, and anticonvulsant properties could lead to new treatments for these conditions. Additionally, further research on its potential toxic effects could lead to improved safety measures for its use in laboratory experiments. Finally, further research on its solubility in organic solvents could lead to improved methods for working with this compound in laboratory experiments.

Synthesis Methods

Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid can be synthesized from the reaction of 6-methoxyindole with ethyl chloroformate in the presence of triethylamine. The reaction is carried out in aqueous solution at room temperature, and yields a white solid that is soluble in water.

Scientific Research Applications

Methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylateole-2-carboxylic acid has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which have been studied in the treatment of rheumatoid arthritis. It has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells. It has also been studied for its anticonvulsant properties, as it has been found to reduce the frequency of seizures in animal models of epilepsy.

properties

IUPAC Name

methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-13-4-3-12-9-16(20-15(12)10-13)17(22)21-7-5-19(6-8-21)11-14(19)18(23)25-2/h3-4,9-10,14,20H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBFOBNBBYQIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4(CC3)CC4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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